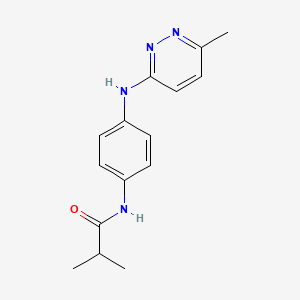

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide

CAS No.: 1170164-63-2

Cat. No.: VC6333584

Molecular Formula: C15H18N4O

Molecular Weight: 270.336

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170164-63-2 |

|---|---|

| Molecular Formula | C15H18N4O |

| Molecular Weight | 270.336 |

| IUPAC Name | 2-methyl-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]propanamide |

| Standard InChI | InChI=1S/C15H18N4O/c1-10(2)15(20)17-13-7-5-12(6-8-13)16-14-9-4-11(3)18-19-14/h4-10H,1-3H3,(H,16,19)(H,17,20) |

| Standard InChI Key | SPNDNSDSNDXUCD-UHFFFAOYSA-N |

| SMILES | CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C(C)C |

Introduction

Synthesis

The synthesis of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide typically involves:

-

Preparation of the Pyridazine Derivative:

-

Starting with 6-methylpyridazine, functionalization at specific positions is achieved using electrophilic substitution or nucleophilic addition reactions.

-

-

Formation of the Amino Linkage:

-

The pyridazine derivative is reacted with 4-nitrophenylamine or similar intermediates to introduce the amino group.

-

-

Amidation Reaction:

-

The resulting intermediate undergoes amidation using isobutyryl chloride or an equivalent reagent in the presence of a base (e.g., triethylamine).

-

Reaction Scheme:

Pharmacological Activity

Compounds with similar structures, particularly those containing pyridazine and amide groups, have been explored for their biological activities:

-

Anti-inflammatory Properties: Pyridazine derivatives are known to inhibit enzymes involved in inflammatory pathways.

-

Anticancer Potential: Structural analogs have shown cytotoxicity against cancer cell lines by targeting specific kinases .

-

Antimicrobial Activity: Amide-containing heterocycles often exhibit antibacterial or antifungal properties .

Drug Discovery

This compound could serve as a lead molecule for developing inhibitors targeting protein kinases or other enzymes implicated in diseases like cancer or autoimmune disorders.

Biological Evaluation

Though specific data for this compound is unavailable in current literature, structurally related compounds have demonstrated promising results:

-

Kinase Inhibition: Many pyridazine derivatives modulate kinase activity, making them candidates for treating degenerative diseases .

-

Antimalarial Activity: Similar heterocyclic frameworks have shown efficacy against Plasmodium falciparum .

Computational Studies

In silico studies such as molecular docking and QSAR (Quantitative Structure-Activity Relationship) can predict its binding affinity to biological targets.

Challenges:

-

Limited experimental data on the compound's pharmacokinetics and toxicity.

-

Potential synthetic challenges due to regioselectivity during functionalization.

Future Directions:

-

Conducting comprehensive biological assays to evaluate its therapeutic potential.

-

Optimizing its structure to enhance bioavailability and target specificity.

This detailed overview highlights the chemical and potential pharmacological significance of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide, emphasizing its promise as a scaffold for drug development while identifying areas for further research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume